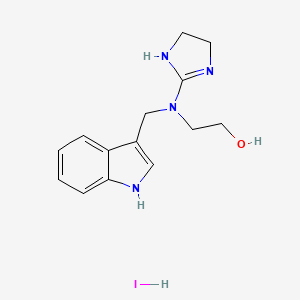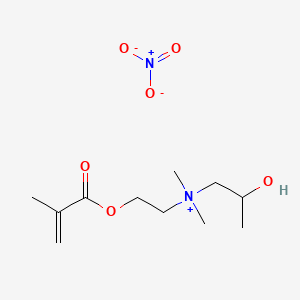
(2-Hydroxypropyl)(2-methacryloyloxyethyl)dimethylammonium nitrate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-Hydroxypropyl)(2-methacryloyloxyethyl)dimethylammonium nitrate is a compound that belongs to the class of cationic surfactants. It is known for its excellent antistatic, film-forming, and dispersing properties. This compound is used in various applications, including as a monomer in polymer synthesis and as a film-forming agent .
准备方法
The synthesis of (2-Hydroxypropyl)(2-methacryloyloxyethyl)dimethylammonium nitrate typically involves the reaction of 2-hydroxypropylamine with 2-methacryloyloxyethyl chloride in the presence of a base, followed by the addition of nitric acid to form the nitrate salt. The reaction conditions often include maintaining a controlled temperature and pH to ensure the desired product is obtained .
化学反应分析
(2-Hydroxypropyl)(2-methacryloyloxyethyl)dimethylammonium nitrate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form different amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitrate group can be replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like halides.
科学研究应用
(2-Hydroxypropyl)(2-methacryloyloxyethyl)dimethylammonium nitrate has a wide range of scientific research applications:
Chemistry: It is used as a monomer in the synthesis of polymers with unique properties.
Biology: The compound is used in the formulation of biocompatible materials.
Medicine: It is explored for its potential use in drug delivery systems due to its film-forming properties.
Industry: The compound is used in the production of antistatic agents, coatings, and adhesives.
作用机制
The mechanism of action of (2-Hydroxypropyl)(2-methacryloyloxyethyl)dimethylammonium nitrate involves its interaction with molecular targets through ionic and hydrogen bonding. The compound’s cationic nature allows it to interact with negatively charged surfaces, leading to its antistatic and film-forming properties. The pathways involved include the formation of stable films on surfaces and the reduction of static charge buildup .
相似化合物的比较
(2-Hydroxypropyl)(2-methacryloyloxyethyl)dimethylammonium nitrate can be compared with other similar compounds such as:
2-Hydroxypropyl-2-methacryloyloxyethyl phthalate: This compound has similar film-forming properties but differs in its molecular structure and specific applications.
2-(Methacryloyloxy)ethyl dimethyl-(3-sulfopropyl)ammonium hydroxide: This compound is used in the synthesis of polysulfobetaines and has unique biocompatibility properties.
The uniqueness of this compound lies in its specific combination of antistatic, film-forming, and dispersing properties, making it suitable for a wide range of applications .
属性
CAS 编号 |
68928-62-1 |
|---|---|
分子式 |
C11H22N2O6 |
分子量 |
278.30 g/mol |
IUPAC 名称 |
2-hydroxypropyl-dimethyl-[2-(2-methylprop-2-enoyloxy)ethyl]azanium;nitrate |
InChI |
InChI=1S/C11H22NO3.NO3/c1-9(2)11(14)15-7-6-12(4,5)8-10(3)13;2-1(3)4/h10,13H,1,6-8H2,2-5H3;/q+1;-1 |
InChI 键 |
PWLYTOCBDCTZCZ-UHFFFAOYSA-N |
规范 SMILES |
CC(C[N+](C)(C)CCOC(=O)C(=C)C)O.[N+](=O)([O-])[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



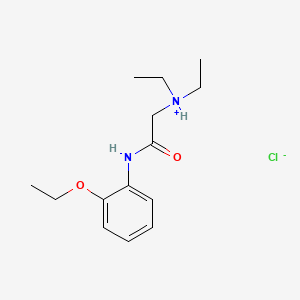

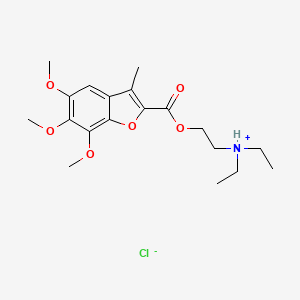


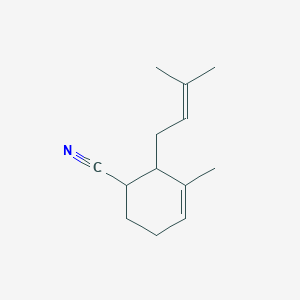
![Benzenesulfonic acid, 3-[(4-amino-3-methylphenyl)azo]-, monosodium salt](/img/structure/B13769940.png)
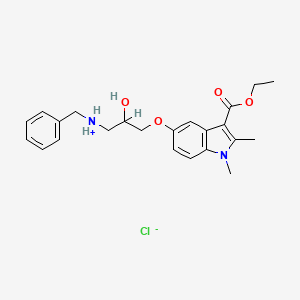
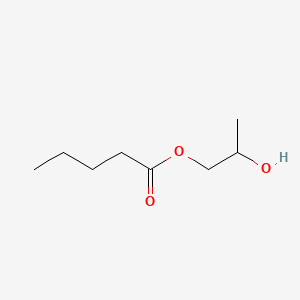

![Copper, [3-(hydroxy-kappaO)-4-(phenylazo)-2-naphthalenecarboxylato(2-)-kappaO]-](/img/structure/B13769951.png)

